Welcome to the BenchChem Online Store!
molecular formula C12H12ClN3 B8327324 2-Chloro-4-(2-ethylanilino)pyrimidine

2-Chloro-4-(2-ethylanilino)pyrimidine

Cat. No. B8327324
M. Wt: 233.69 g/mol
InChI Key: XNUUXCYSEVAFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176212B2

Procedure details

2,4-Dichloropyrimidine (596 mg, 4 mmol), 2-ethylaniline (494 ml, 4 mmol) and N,N-diisopropylethylamine (695 ml, 4 mmol) were dissolved in n-butanol (20 ml) with stirring. The reaction mixture was heated to 100° C. for 18 hours, allowed to cool to ambient temperature and evaporated onto silica (3 ml). The residue was purified by column chromatography eluting with EtOAc (0–20%): isohexane to give the title product as a colourless solid on evaporation (215 mg, 23%). NMR (CDCl3, 300 MHz): 1.20 (t, 3H), 2.61 (q, 2H), 6.26 (d, 1H), 6.80 (br, 1H) 7.31 (m, 4H), 8.04 (d, 1H); m/z: (ES−) 234.2 (MH+).
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
494 mL
Type
reactant
Reaction Step One
Quantity
695 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13])[CH3:10].C(N(CC)C(C)C)(C)C>C(O)CCC>[CH3:15][CH2:14][CH2:12][CH:11]([CH3:17])[CH3:9].[Cl:1][C:2]1[N:7]=[C:6]([NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
596 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
494 mL
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Name
Quantity
695 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated onto silica (3 ml)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc (0–20%)

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.